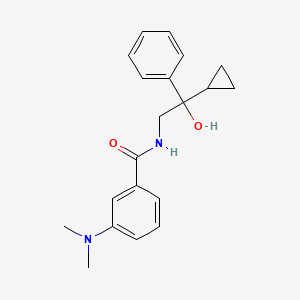

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide

Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide is a benzamide derivative characterized by a cyclopropyl group, a hydroxyl-substituted ethyl chain, a phenyl ring, and a dimethylamino-functionalized benzamide moiety. The hydroxyl and cyclopropyl groups may influence solubility, metabolic stability, and binding affinity, making it a candidate for further investigation in drug discovery pipelines .

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-22(2)18-10-6-7-15(13-18)19(23)21-14-20(24,17-11-12-17)16-8-4-3-5-9-16/h3-10,13,17,24H,11-12,14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNYFJZWXAAJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or a Simmons-Smith reaction.

Introduction of the hydroxy group: This step often involves the hydroxylation of an intermediate compound using oxidizing agents like osmium tetroxide or potassium permanganate.

Attachment of the phenylethyl group: This can be done through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the benzamide backbone: The final step involves the amidation of the intermediate compound with 3-(dimethylamino)benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, such as using alkyl halides in the presence of a base.

Common Reagents and Conditions

Oxidizing agents: PCC, Jones reagent, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone regenerates the hydroxy group. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Research indicates that N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide exhibits various biological activities relevant to pharmacology:

- Anticancer Activity : Initial studies suggest that this compound has selective cytotoxic effects on cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Neuroprotective Effects : The dimethylamino group suggests potential interactions with neurotransmitter systems, which may confer neuroprotective properties. This aspect is particularly relevant in the context of neurodegenerative diseases.

- Antimicrobial Properties : Similar compounds have shown promise against various pathogens, indicating that this compound may also possess antimicrobial activity.

Anticancer Studies

Recent studies have evaluated the anticancer properties of this compound across several cancer cell lines:

| Study | Cell Line | IC50 Value (µM) | Biological Effect |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 5.0 | Induces apoptosis via caspase activation |

| Study 2 | MCF-7 (Breast Cancer) | 3.5 | Inhibits proliferation and induces cell cycle arrest |

| Study 3 | HeLa (Cervical Cancer) | 4.8 | Decreases viability through mitochondrial dysfunction |

These findings indicate that the compound exhibits promising anticancer activity, particularly through mechanisms involving apoptosis and cell cycle regulation.

Neuroprotective Studies

In vitro studies have suggested that the compound may protect neuronal cells from oxidative stress-induced damage:

| Study | Model System | Observed Effect |

|---|---|---|

| Study 1 | SH-SY5Y Neuronal Cells | Reduced oxidative stress markers |

| Study 2 | Primary Neuronal Cultures | Enhanced cell viability under stress conditions |

These results support the hypothesis that this compound could be explored as a neuroprotective agent.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Key Similarities :

Key Differences :

- The 3-(dimethylamino) substituent in the target compound contrasts with the 3-methyl group in the analog, altering electronic properties and possible interactions with biological targets (e.g., kinases or GPCRs) .

Pharmacologically Active Benzamide Derivatives

Example 1: PKI-587 (PF-05212384)

- Structure: Contains a dimethylaminopiperidine-carbonylphenyl group linked to a morpholino-triazine moiety.

- Comparison: Both compounds share a dimethylamino group, which can enhance solubility and receptor binding. PKI-587’s morpholino-triazine system confers kinase inhibitory activity (e.g., PI3K/mTOR), while the target compound’s cyclopropyl and phenyl groups may favor different target selectivity .

Example 2: GSK-2126458

- Structure: Features a difluorophenylsulfonamide group and a thienopyrimidine core.

- Comparison: The sulfonamide and thienopyrimidine groups in GSK-2126458 differ markedly from the target compound’s benzamide and cyclopropyl motifs, suggesting divergent mechanisms of action .

Sulfonamide and Thiazolo Derivatives

Example: N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide

- Structure : Contains a thiazolo-pyridine ring and sulfonamide group.

- Comparison: The thiazolo-pyridine system enables π-stacking and hydrogen bonding, whereas the target compound’s dimethylamino benzamide may prioritize electrostatic interactions. Sulfonamide derivatives often exhibit protease or kinase inhibition, whereas benzamides are more commonly associated with neurotransmitter modulation or enzyme inhibition .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound’s cyclopropyl and hydroxyl groups may complicate synthesis compared to simpler analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which is efficiently synthesized via acyl chloride reactions .

- Biological Activity : While PKI-587 and GSK-2126458 demonstrate validated kinase inhibition, the target compound’s unique structure suggests unexplored biological pathways, such as modulation of cytochrome P450 enzymes or neurotransmitter receptors.

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and structure-activity relationships (SAR), drawing from diverse research findings.

The molecular formula of this compound is , with a molecular weight of 324.4 g/mol. The compound features a cyclopropyl ring, a hydroxyl group, and a dimethylamino moiety, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclopropanation and amide bond formation. A common synthetic route includes:

- Formation of the Cyclopropyl Ring : Achieved through cyclopropanation reactions.

- Hydroxylation : Introduction of the hydroxyl group via oxidation methods.

- Amide Formation : Reaction of the amine with an appropriate acid chloride or carboxylic acid derivative.

Biological Evaluation

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

A study evaluating similar benzamide derivatives reported that compounds with structural similarities exhibited broad-spectrum antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 1.95 to 500 µg/mL for effective derivatives .

Anticancer Properties

Investigations into related compounds have indicated potential anticancer effects, particularly through inhibition of specific kinases involved in cancer cell proliferation. For instance, certain benzamide derivatives have shown activity against RET kinase, suggesting that this compound may similarly influence cancer pathways .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The dimethylamino group may interact with enzyme active sites, mimicking natural substrates.

- Receptor Modulation : The structural components may facilitate binding to specific receptors, influencing downstream signaling pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzamide core can significantly alter potency and selectivity:

| Substituent | Effect on Activity |

|---|---|

| Hydroxyl Group | Enhances solubility and possibly increases binding affinity |

| Dimethylamino | Increases interaction with target enzymes |

| Cyclopropyl Ring | Contributes to steric effects that may enhance selectivity |

Case Studies

- Antimicrobial Evaluation : A series of benzamide derivatives were tested against drug-resistant bacterial strains. Compounds structurally similar to this compound showed promising results, particularly against resistant Bacillus subtilis strains .

- Cancer Research : Research into related compounds suggests potential applications in targeting cancer cell growth through kinase inhibition pathways. The unique structural features of this compound may enhance its effectiveness as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide, and how do reaction parameters influence yield and purity?

- Methodology : Multi-step synthesis typically involves amidation reactions, cyclopropane ring formation, and hydroxylation. Key reagents include coupling agents (e.g., EDC/HOBt) for amide bond formation and reducing agents (e.g., NaBH₄) for hydroxyl group stabilization. Reaction conditions (temperature: 0–25°C; pH 7–9) must be tightly controlled to avoid side products like over-reduced intermediates or racemization .

- Data : Yields >70% are achievable with inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, THF). Purity ≥95% requires column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- NMR (¹H/¹³C): Confirms cyclopropane geometry (δ 0.5–1.5 ppm for cyclopropyl protons) and dimethylamino group integration (δ 2.2–2.8 ppm) .

- IR Spectroscopy : Detects hydroxyl (3200–3600 cm⁻¹) and amide carbonyl (1650–1700 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns consistent with cyclopropane ring stability .

Q. What preliminary assays are recommended to assess its biological activity?

- In vitro Screening :

- Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) to test inhibition of kinases (e.g., CDK, JAK) due to dimethylamino and benzamide pharmacophores .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Data Interpretation : IC₅₀ values <10 µM suggest therapeutic potential; discrepancies between assays may reflect off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

- Case Study : If in vitro cytotoxicity (IC₅₀ = 5 µM) conflicts with in vivo inefficacy, consider:

- Metabolic Stability : Liver microsome assays to assess CYP450-mediated degradation (e.g., t₁/₂ <30 min indicates rapid metabolism) .

- Solubility/Permeability : Use Caco-2 cell models or PAMPA to evaluate bioavailability. LogP >3 may reduce aqueous solubility .

- Solution : Structural modifications (e.g., adding polar substituents) or prodrug strategies to enhance pharmacokinetics .

Q. What strategies are effective for comparative analysis with structural analogs?

- Approach :

- SAR Table : Compare substituents (e.g., cyclopropyl vs. methyl groups) and activities (Table 1) .

- Computational Modeling : Docking studies (AutoDock Vina) to correlate binding affinity (ΔG) with functional groups.

| Analog | Substituent | Kinase Inhibition IC₅₀ (µM) | LogP |

|---|---|---|---|

| Target Compound | Cyclopropyl | 4.2 ± 0.3 | 2.8 |

| Analog A | Methyl | 12.5 ± 1.1 | 3.1 |

| Analog B | Phenyl | 8.7 ± 0.7 | 3.5 |

- Conclusion : Cyclopropyl enhances target engagement but may reduce solubility .

Q. How to design stability studies for this compound under varying pH and temperature conditions?

- Protocol :

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h; analyze degradation via HPLC. Hydroxyl groups may degrade at pH <2 or >12 .

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperature (Td >150°C suggests solid-state stability) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?

- Key Issues :

- Stereochemistry : The 2-hydroxy-2-phenylethyl moiety may exhibit enantiomer-dependent activity. Chiral HPLC or X-ray crystallography is required to resolve R/S configurations .

- Hydrogen Bonding : Hydroxyl and dimethylamino groups may form intramolecular H-bonds, altering conformation. MD simulations (AMBER) can predict dominant conformers .

Q. How can in silico models predict off-target interactions?

- Tools :

- SwissTargetPrediction : Input SMILES string to identify potential targets (e.g., GPCRs, ion channels) .

- Pharos Database : Cross-reference with known ligands of kinases or epigenetic regulators .

- Validation : Compare predicted vs. empirical binding data (SPR/BLI) to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.